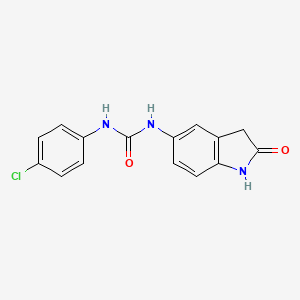
1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea is a useful research compound. Its molecular formula is C15H12ClN3O2 and its molecular weight is 301.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Properties and Theoretical Calculations
A study on asymmetric bis-isatin derivatives, which share structural similarities with 1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea, explored their synthesis, characterization, and antioxidant properties. These compounds exhibited varying degrees of antioxidant activity, with computational analyses aiding in understanding their structure-activity relationships. This suggests that compounds like this compound could have potential antioxidant applications, contingent upon their specific structure and substituents (Yakan et al., 2021).
Antitumor Activities
Research on 4,5-disubstituted thiazolyl urea derivatives, which are structurally related to the compound , demonstrated promising antitumor activities. This indicates the potential of this compound derivatives in the development of new anticancer drugs, highlighting the importance of structural modifications to enhance biological activity (Ling et al., 2008).
Degradation and Environmental Impact
Studies on the degradation of structurally related compounds, such as substituted urea herbicides and antimicrobials like triclocarban, provide insights into the environmental fate and degradation pathways of this compound. Understanding these pathways is crucial for assessing the environmental impact and developing strategies for the remediation of contamination resulting from the use of such compounds (Murray et al., 1969); (Sirés et al., 2007).
Optical and Electronic Properties
The optical and electronic properties of chalcone derivatives, including those similar to this compound, have been assessed through computational studies. These compounds exhibit significant nonlinear optical properties, suggesting their utility in optoelectronic device fabrication and as materials for photonic applications (Shkir et al., 2018).
Insecticidal Properties
Research on derivatives of 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea has revealed a unique mode of action as insecticides, interfering with cuticle deposition in insects. This suggests potential applications of this compound in pest control, depending on its specific biological activity and safety profile (Mulder & Gijswijt, 1973).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-10-1-3-11(4-2-10)17-15(21)18-12-5-6-13-9(7-12)8-14(20)19-13/h1-7H,8H2,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSOXNPKVCBICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-difluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2579991.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2579992.png)
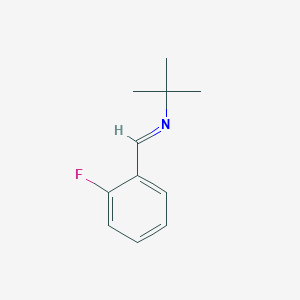
![3-(3-Chlorophenyl)-8-((3,4-dimethoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2579994.png)
![Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2579998.png)
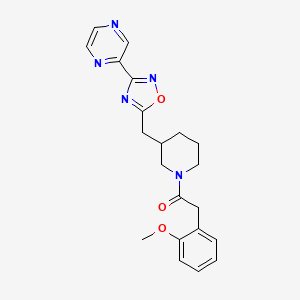
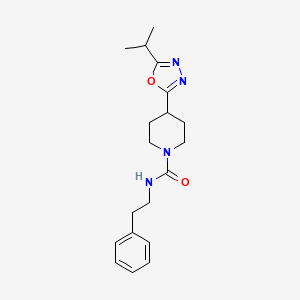
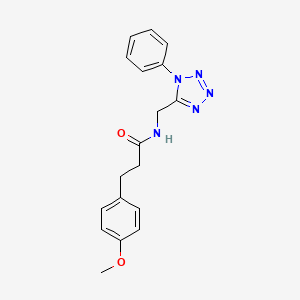

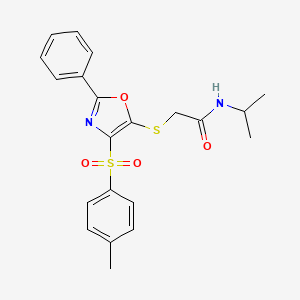
![4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2580007.png)
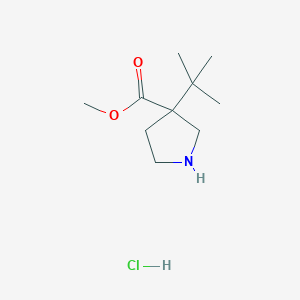
![N-(4-acetylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2580009.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2580012.png)
